2-Chlorobenzoic acid
Overview
Description
2-Chlorobenzoic acid is an organic compound with the molecular formula ClC₆H₄CO₂H. It is one of the three isomeric chlorobenzoic acids and is known for being the strongest acid among them. This white solid is utilized as a precursor in the synthesis of various drugs, food additives, and dyes .
Mechanism of Action
Target of Action
2-Chlorobenzoic acid is an organic compound that primarily targets various biochemical pathways in microorganisms . It is used as a precursor to a variety of drugs, food additives, and dyes .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it can readily replace the chloride with ammonia to form 2-aminobenzoic acid . Similarly, the chloride can be displaced by diphenylphosphide, leading to 2-diphenylphosphinobenzoic acid .
Biochemical Pathways
This compound affects several biochemical pathways. It is known to degrade into catechol via the action of 2-chlorobenzoate-1,2-dioxygenase . This reaction is part of the upper degradation pathway during the biodegradation of polychlorinated biphenyls (PCBs) by bacteria .
Pharmacokinetics
It is soluble in hot water, alcohol, and diethyl ether .
Result of Action
The result of this compound’s action is the formation of various compounds. For example, it can form 2-aminobenzoic acid and 2-diphenylphosphinobenzoic acid through chemical reactions . It also forms catechol during its degradation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its degradation can be affected by the presence of certain microorganisms . Additionally, its reactions can be influenced by temperature, as it decarboxylates at elevated temperatures .
Biochemical Analysis
Biochemical Properties
2-Chlorobenzoic acid is a monochlorobenzoic acid having the chloro group at the 2-position . It has a role as a plant hormone and a plant metabolite
Molecular Mechanism
It is known that the chloride in this compound can be readily replaced by ammonia to form 2-aminobenzoic acid
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of this compound in animal models
Metabolic Pathways
This compound is involved in certain metabolic pathways. For instance, 3-Chloropyrocatechol is formed as a result of oxidation of 2-chlorobenzoate by Pseudomonas stutzeri
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzoic acid can be synthesized through the oxidation of 2-chlorotoluene. In a laboratory setting, this reaction typically employs potassium permanganate as the oxidizing agent . Another method involves the hydrolysis of α,α,α-trichloro-2-toluene .
Industrial Production Methods: On an industrial scale, the production of this compound often involves similar oxidation processes but may utilize different catalysts and reaction conditions to optimize yield and purity. The hydrolysis method is also employed, particularly when large quantities are required .
Types of Reactions:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: It can undergo reduction reactions to yield compounds such as 2-chlorobenzyl alcohol.
Substitution: The chloride group in this compound can be replaced by other groups, such as ammonia to form 2-aminobenzoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are often employed.
Substitution: Ammonia or diphenylphosphide can be used under appropriate conditions.
Major Products:
2-Aminobenzoic acid: Formed by the substitution of the chloride group with ammonia.
2-Diphenylphosphinobenzoic acid: Formed by substitution with diphenylphosphide.
Scientific Research Applications
2-Chlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the manufacture of dyes, food additives, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Chlorobenzoic acid
- 3-Chlorobenzoic acid
- Benzoic acid
Comparison: 2-Chlorobenzoic acid is unique due to its position of the chloride group at the 2-position, which influences its reactivity and acidity. Compared to 4-chlorobenzoic acid and 3-chlorobenzoic acid, this compound is the strongest acid and exhibits different reactivity patterns in substitution reactions .
Properties
IUPAC Name |
2-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCLCGXPQILATA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
Record name | O-CHLOROBENZOIC ACID | |
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Related CAS |
7250-60-4 (nickel(2+)-salt), 17264-74-3 (sodium salt/solvate) | |
Record name | o-Chlorobenzoic acid | |
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DSSTOX Substance ID |
DTXSID4024771 | |
Record name | 2-Chlorobenzoic acid | |
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Molecular Weight |
156.56 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or fine fluffy white powder. (NTP, 1992), Solid; [Merck Index] White powder; [MSDSonline] | |
Record name | O-CHLOROBENZOIC ACID | |
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Boiling Point |
Sublimes (NTP, 1992) | |
Record name | O-CHLOROBENZOIC ACID | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN 900 PARTS COLD WATER; MORE SOL IN HOT WATER; FREELY SOL IN ALCOHOL, ETHER., SOL IN ACETONE, BENZENE, SOLUBLE IN METHANOL, 2087 mg/l at 25 °C in water | |
Record name | O-CHLOROBENZOIC ACID | |
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Density |
1.544 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.544 AT 20 °C/4 °C | |
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Vapor Pressure |
0.00066 [mmHg], 6.6X10-4 mm Hg at 25 °C (extrapolated) | |
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Color/Form |
MONOCLINIC PRISMS FROM WATER | |
CAS No. |
118-91-2, 26264-09-5 | |
Record name | O-CHLOROBENZOIC ACID | |
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Record name | 2-Chlorobenzoic acid | |
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Record name | Benzoic acid, 2-chloro- | |
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Record name | 2-chlorobenzoic acid | |
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Melting Point |
288 °F (NTP, 1992), 142 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
A: 2-Chlorobenzoic acid has a molecular formula of C₇H₅ClO₂ and a molecular weight of 156.57 g/mol. []
A: Spectroscopic analysis of this compound reveals key structural information. Infrared (IR) spectroscopy shows a characteristic carbonyl (C=O) stretch, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. [, ]
A: this compound is considered an environmental pollutant, contaminating soil and water sources. It can originate from various sources, including landfill leakage and industrial waste. [, ]
A: Microorganisms, particularly bacteria, play a crucial role in biodegrading this compound. Studies have identified various bacterial species, such as Pseudomonas, Enterobacter, Acinetobacter, and Corynebacterium, capable of degrading this compound. The degradation process often involves the cleavage of the aromatic ring. [, , , , , , ]
A: The presence of additional carbon and nitrogen sources can significantly impact the biodegradation rate. For example, glucose can inhibit degradation in some cases, while other sugars like lactose can enhance it. The type of nitrogen source can also influence the degradation process. Temperature and pH also play a role, with optimal degradation often occurring at moderate temperatures and neutral pH. [, , ]
A: Yes, this compound is a versatile starting material for synthesizing various compounds. For example, it can be used to synthesize 5-bromo-2-chlorobenzaldehyde, a potential intermediate in the production of pharmaceuticals. It can also be used to produce 2-isopropylthioxanthone, a compound with applications as a photoinitiator. [, ]
A: One of the primary applications of this compound is as an intermediate in the production of diclofenac sodium, a non-steroidal anti-inflammatory drug (NSAID). []
A: Researchers are exploring the potential of 3,5-dibromo-2-chlorobenzoic acid hydrazides, derivatives of this compound, as potential antitubercular agents. These compounds show promise for further pharmacological screening. []
A: Several analytical techniques can be employed to detect and quantify this compound. Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful tool for analyzing complex mixtures, including identifying and quantifying this compound and its potential impurities. High-performance liquid chromatography (HPLC) is another valuable technique for separating and quantifying this compound, particularly in biological samples. [, , ]
A: Research on this compound continues to explore its biodegradation pathways, optimize remediation strategies, and investigate its potential applications. Scientists are also interested in understanding the impact of this compound on various ecosystems and developing sustainable methods for its production and utilization. []
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